![molecular formula C52H44BF4P2Rh- B12088823 [Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
[Rh COD (R)-Binap]BF4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Rh COD ®-Binap]BF4, also known as Rhodium (I) complex with 1,5-cyclooctadiene and ®-Binap, is a coordination compound widely used in asymmetric synthesis. This compound is notable for its ability to catalyze a variety of chemical reactions with high enantioselectivity, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Rh COD ®-Binap]BF4 typically involves the reaction of rhodium (I) chloride dimer with 1,5-cyclooctadiene (COD) and ®-Binap in the presence of a tetrafluoroborate salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of [Rh COD ®-Binap]BF4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[Rh COD ®-Binap]BF4 is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce substrates.
Substitution: The complex can undergo ligand substitution reactions, where the COD or Binap ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with [Rh COD ®-Binap]BF4 include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products
The major products formed from reactions involving [Rh COD ®-Binap]BF4 depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, the products are oxidized derivatives of the substrates .
Scientific Research Applications
[Rh COD ®-Binap]BF4 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [Rh COD ®-Binap]BF4 involves the coordination of the rhodium center with the COD and Binap ligands, creating a highly active catalytic site. The rhodium center facilitates various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions. The ®-Binap ligand imparts chirality to the catalyst, enabling enantioselective reactions .
Comparison with Similar Compounds
Similar Compounds
[Rh COD (R,R)-Me-DuPhos]BF4: This compound is similar in structure and function, with Me-DuPhos as the chiral ligand instead of Binap.
[Rh COD (R,R)-DIPAMP]BF4: Another similar compound, where DIPAMP serves as the chiral ligand.
Uniqueness
[Rh COD ®-Binap]BF4 is unique due to its high enantioselectivity and versatility in catalyzing a wide range of reactions. The ®-Binap ligand provides excellent chiral induction, making it a preferred choice for many asymmetric synthesis applications .
Properties
Molecular Formula |
C52H44BF4P2Rh- |
|---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C8H12.BF4.Rh/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-32H;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI Key |
NXRNGSUCQWUDOA-ONEVTFJLSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C45)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


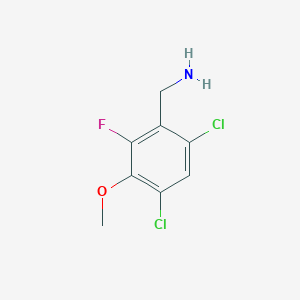
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)



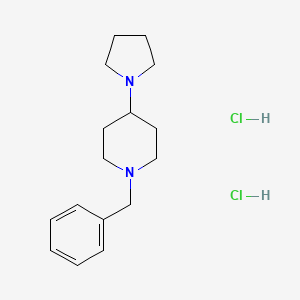
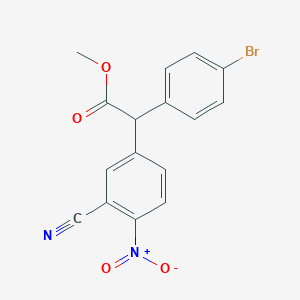
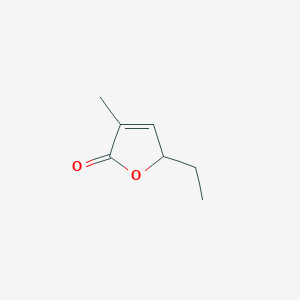
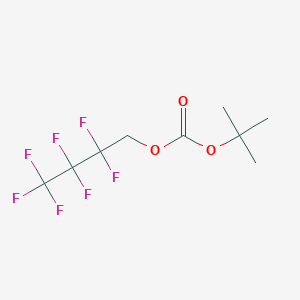

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)


![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
